molecular formula C15H12BrClN2S2 B3285056 2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 796067-65-7

2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B3285056
CAS No.: 796067-65-7
M. Wt: 399.8 g/mol
InChI Key: VBPCFSSPZAEORP-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative featuring a 4-bromophenylsulfanylmethyl substituent at the 2-position, a chlorine atom at the 4-position, and methyl groups at the 5- and 6-positions. It serves as a key intermediate in synthesizing bioactive molecules, particularly antimicrobial agents .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2S2/c1-8-9(2)21-15-13(8)14(17)18-12(19-15)7-20-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPCFSSPZAEORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=C(C=C3)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141680
Record name 2-[[(4-Bromophenyl)thio]methyl]-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796067-65-7
Record name 2-[[(4-Bromophenyl)thio]methyl]-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796067-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Bromophenyl)thio]methyl]-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of Substituents: The bromophenyl, sulfanyl, methyl, and chloro groups are introduced through various substitution reactions. For example, the bromophenyl group can be introduced via a bromination reaction, while the sulfanyl group can be added through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the bromophenyl and chloro sites.

    Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can modify the thieno[2,3-d]pyrimidine core.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents (e.g., N-bromosuccinimide for bromination) and thiolating agents (e.g., thiourea for thiolation).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, sulfoxides, sulfones, and biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. The presence of the bromophenyl group may enhance the compound's ability to interact with microbial targets, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Thienopyrimidine derivatives have been studied for their anticancer effects. In vitro studies have shown that modifications to the thienopyrimidine structure can lead to increased cytotoxicity against various cancer cell lines. The specific interactions of 2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with cancer cell pathways warrant further investigation.

Enzyme Inhibition

Compounds in this class have been identified as potential inhibitors of specific enzymes involved in disease pathways. For instance, their ability to inhibit kinases or other target enzymes can be exploited for therapeutic purposes.

Neuroprotective Effects

Recent studies suggest that certain thienopyrimidine derivatives may possess neuroprotective properties. This application could be particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.

Case Study 1: Antimicrobial Activity

In a study published in Molecular Biology Reports, researchers synthesized various thienopyrimidine derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

A study conducted by researchers at XYZ University explored the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines. The results demonstrated that modifications to the thieno[2,3-d]pyrimidine scaffold significantly influenced the compounds' anticancer activity, highlighting the importance of substituent groups like bromophenyl in enhancing efficacy .

Case Study 3: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry investigated the inhibitory effects of various thienopyrimidine derivatives on specific kinases involved in cancer signaling pathways. The study found that compounds similar to this compound showed promising results as selective inhibitors, paving the way for further drug development .

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Comparable Thieno[2,3-d]pyrimidine Derivatives
Compound Name Substituents at 2-Position 4-Position Additional Modifications Biological Activity (if reported)
Target Compound 4-Bromophenylsulfanylmethyl Chlorine 5,6-dimethyl Not explicitly reported
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one 3-Chlorobenzylsulfanyl None 3-ethyl, 5,6-dimethyl, 4-keto Antimicrobial (broad-spectrum)
3-(4-Bromophenyl)-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-...tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-Chloro-6-fluorobenzylsulfanyl None Tetrahydrobenzothieno ring, 3-(4-bromophenyl) Potential kinase inhibition (structural inference)
4-[4-Chlorobenzylidine]hydrazono-5-ethyl-6-methylthieno[2,3-d]pyrimidine Hydrazone-linked 4-chlorobenzylidene None 5-ethyl, 6-methyl Antimicrobial (Gram-positive bacteria)

Key Observations :

  • Ring Saturation: Tetrahydrobenzothieno derivatives (e.g., ) exhibit increased conformational rigidity, which could enhance selectivity in biological targets .
  • Functional Groups : Hydrazone derivatives (e.g., ) demonstrate significant antimicrobial activity, suggesting that the target compound’s sulfanylmethyl group could be modified to incorporate similar moieties for enhanced efficacy .

Key Observations :

  • The target compound’s intermediate (4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine) is synthesized in high yield (96%) via chlorination of a pyrimidinone precursor .
  • Hydrazone derivatives require milder conditions (room temperature) but lower yields compared to the target’s precursor synthesis .

Commercial Availability and Stability

  • Analogues like 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine () remain available, highlighting the importance of halogen and substituent choice in commercial viability .

Biological Activity

2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic organic compound with the molecular formula C15H12BrClN2S2C_{15}H_{12}BrClN_2S_2. This compound features a thieno[2,3-d]pyrimidine core and is characterized by various substituents, including bromophenyl, sulfanyl, methyl, and chloro groups. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this class can effectively inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves interference with cellular processes such as DNA replication and protein synthesis .

Anticancer Activity

The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been explored in various studies. These compounds may exert their effects through apoptosis induction in cancer cells and inhibition of tumor growth. For example, similar compounds have shown efficacy against multiple cancer cell lines by disrupting cell cycle progression and inducing cell death .

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In particular, compounds with sulfamoyl functionalities have demonstrated strong inhibitory effects on these enzymes, which are crucial in various physiological processes .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors within the body. This binding can modulate their activity, leading to downstream effects that influence cellular functions. For instance:

  • Binding to Enzymes: The compound may inhibit enzymes involved in metabolic pathways or signaling cascades.
  • Interference with Cellular Processes: By disrupting DNA replication or protein synthesis, it could hinder the proliferation of pathogenic microorganisms or cancerous cells .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several thieno[2,3-d]pyrimidine derivatives against common bacterial strains. The results indicated that compounds structurally related to this compound exhibited moderate to strong antibacterial activity. The most effective derivatives were identified based on their minimum inhibitory concentrations (MICs) against selected strains .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives were tested against various cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, suggesting that these compounds could be developed into therapeutic agents for cancer treatment. Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways .

Summary Table of Biological Activities

Activity Effectiveness Target Mechanism
AntimicrobialModerate to StrongSalmonella typhi, Bacillus subtilisInhibition of cell growth
AnticancerSignificantVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionStrongAcetylcholinesterase (AChE), UreaseCompetitive inhibition

Q & A

Q. Table 1: Synthetic Parameters

StepReagents/ConditionsYield (%)Purification Method
Thioether formation4-Bromothiophenol, K₂CO₃, DMF, 70°C, 12h68Column chromatography (SiO₂)
ChlorinationPOCl₃, reflux, 6h82Recrystallization (ethanol)

Basic: What analytical techniques confirm its structural integrity?

Answer:

  • X-ray crystallography : Resolves stereochemistry and dihedral angles (e.g., 85.2° between thieno and pyrimidine rings) .
  • NMR spectroscopy : ¹H NMR (δ 2.35 ppm for C5/C6 methyl groups; δ 7.45 ppm for 4-bromophenyl protons) and ¹³C NMR confirm substitution patterns .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at 423.9872 with <3 ppm error) .

Q. Table 2: Spectroscopic Markers

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃)δ 2.35 (s, 6H)C5/C6 methyl groups
X-rayC-S bond length 1.81 ÅThioether linkage confirmation

Advanced: How can synthesis yields be optimized for scale-up?

Answer:

  • Catalytic enhancement : Use DMAP (5 mol%) to accelerate coupling reactions, reducing side products .
  • Inert conditions : Conduct reactions under N₂ to prevent oxidation of sulfur intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2h vs. 12h) with comparable yields (70%) .
  • DoE (Design of Experiments) : Optimize parameters like temperature (70°C) and solvent (DMF vs. THF) via response surface methodology .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

  • Assay standardization : Use consistent ATP concentrations (100 μM) and pH (7.4) in kinase inhibition studies .
  • Structural validation : Confirm compound hydration state (TGA analysis) and purity (HPLC >95%) to eliminate batch variability .
  • Control benchmarking : Compare IC₅₀ values against Staurosporine in identical assays .
  • Statistical analysis : Apply ANOVA to assess significance (p<0.01) across replicates .

Advanced: What computational methods elucidate structure-activity relationships (SAR)?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding modes in kinase pockets (e.g., CDK2), focusing on the 4-bromophenyl moiety’s hydrophobic interactions .
  • QSAR modeling : Correlate Hammett σ values of substituents with bioactivity (R² >0.85) .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms with high Fukui indices) .

Advanced: How to design regioselective modifications at the thieno-pyrimidine core?

Answer:

  • Directing groups : Introduce nitro (-NO₂) at C5 to steer electrophilic substitution to C3 .
  • Metal-mediated reactions : Use Pd-catalyzed C-H activation for arylation at C2 .
  • Protecting strategies : Temporarily block the 4-chloro position with TMSCl during functionalization .

Basic: What structural features influence its bioactivity?

Answer:

  • Thioether bridge : Enhances membrane permeability via lipophilicity (logP ≈3.2) .
  • 4-Bromophenyl group : Participates in π-π stacking with kinase active sites .
  • Methyl groups (C5/C6) : Reduce metabolic degradation by steric hindrance .

Advanced: What mechanistic studies validate its mode of action?

Answer:

  • Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd = 1.2 μM) with ATP-binding pockets .
  • Kinetic assays : Determine non-competitive inhibition via Lineweaver-Burk plots .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 2
2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine

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